4-Vinylbenzoyl chloride

Catalog No.
S762174
CAS No.
1565-41-9
M.F
C9H7ClO
M. Wt
166.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzoyl chloride

CAS Number

1565-41-9

Product Name

4-Vinylbenzoyl chloride

IUPAC Name

4-ethenylbenzoyl chloride

Molecular Formula

C9H7ClO

Molecular Weight

166.6 g/mol

InChI

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2

InChI Key

DGZXVEAMYQEFHB-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)Cl

Polymer Synthesis

4-VBC serves as a crucial monomer for polymerization reactions, enabling the creation of diverse polymers with desirable properties. These polymers often exhibit excellent thermal stability, chemical resistance, and film-forming capabilities []. This makes them valuable in various research areas, including:

  • Resins and coatings: 4-VBC-based polymers are used in the development of advanced coatings and resins for various applications, including corrosion protection and electronic devices [].
  • Adhesives: Polymers derived from 4-VBC are explored for their potential use as high-performance adhesives due to their strong bonding properties [].
  • Ion-exchange resins: 4-VBC plays a role in the synthesis of ion-exchange resins, which are crucial materials for water purification, separation processes, and catalysis [].

Functionalized Materials

-VBC's reactive nature allows its incorporation into existing materials, introducing new functionalities. This opens up possibilities for researchers to explore:

  • Hypercross-linked polymers for supercapacitors: Researchers are investigating the use of 4-VBC in the development of supercapacitors, energy storage devices. The incorporation of 4-VBC contributes to a porous structure with a high surface area, facilitating efficient electrolyte ion diffusion and enhancing charge storage capacity [].
  • Polymeric thin films: Techniques like matrix-assisted pulsed laser evaporation (MAPLE) utilize 4-VBC to create polymeric thin films with tailored properties. These films hold potential applications in various fields, including optoelectronics and sensor development [].

4-Vinylbenzyl chloride is an organic compound with the molecular formula ClCH₂C₆H₄CH=CH₂. It is characterized as a bifunctional molecule, possessing both a vinyl group and a benzylic chloride functional group. Typically, it appears as a colorless liquid and is often stored with stabilizers to prevent polymerization during storage. The compound is notable for its role as a comonomer in the production of chloromethylated polystyrene, which is utilized in various polymer applications .

VBC is classified as a dangerous good due to its irritant and potentially corrosive nature [].

  • Skin and Eye Contact: Can cause irritation and burns [].
  • Inhalation: May irritate the respiratory tract [].
  • Chronic Exposure: Potential for carcinogenic effects, although specific data for VBC is limited [].
Due to its reactive functional groups:

  • Polymerization: It can undergo radical polymerization, especially when combined with styrene, leading to the formation of copolymers such as poly(styrene-co-vinylbenzyl chloride) .
  • Nucleophilic Substitution: The benzylic chloride can react with nucleophiles, allowing for the substitution of the chlorine atom with various nucleophiles, such as amines or alcohols .
  • Reactions with Phosphorus: The compound has been shown to react with both red and white phosphorus, yielding tris(4-vinylbenzyl)phosphine oxide, which has potential applications in organophosphorus chemistry .

Several synthesis methods for 4-vinylbenzyl chloride are documented:

  • Chlorination of Vinyltoluene: This method involves chlorinating vinyltoluene, which typically yields a mixture of isomers including 4-vinylbenzyl chloride .
  • Direct Synthesis from Benzene Derivatives: A notable route involves reacting p-chloromethyl-α-bromoethylbenzene with potassium hydroxide in toluene at elevated temperatures, achieving high yields (up to 95%) .
  • Alternative Methods: Other methods include using various catalysts and solvents to optimize yield and purity during the synthesis process .

4-Vinylbenzyl chloride finds applications in various fields:

  • Polymer Chemistry: It serves as a comonomer in the synthesis of chloromethylated polystyrene, enhancing the properties of the resulting polymers .
  • Material Science: The compound is utilized in producing specialty resins and coatings due to its reactivity and ability to form cross-linked structures.
  • Pharmaceutical Chemistry: Its derivatives may be explored for drug development due to their potential biological activities.

Interaction studies involving 4-vinylbenzyl chloride primarily focus on its reactivity with nucleophiles and its role in polymerization processes. Research indicates that it can be effectively used in creating functionalized polymers that exhibit specific properties desirable in various applications, such as drug delivery systems or advanced materials .

Several compounds share structural similarities with 4-vinylbenzyl chloride. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
StyreneC₆H₅CH=CH₂Simple vinyl compound; lacks halogen functionality
Vinylbenzyl alcoholC₆H₅CH(OH)CH=CH₂Contains hydroxyl group; less reactive than vinyl chloride
4-ChlorostyreneClC₆H₄CH=CH₂Chlorine substitution at para position; more stable
DivinylbenzeneC₆H₄(CH=CH₂)₂Contains two vinyl groups; used for cross-linking

4-Vinylbenzyl chloride stands out due to its dual functionality (vinyl and benzylic chloride), making it particularly versatile for polymer applications and chemical transformations that require both reactivity types.

XLogP3

3.2

Wikipedia

4-Vinylbenzoyl chloride

Dates

Modify: 2023-08-15

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